3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine
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Overview
Description
Preparation Methods
The synthesis of 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is employed in proteomics research to study protein interactions and modifications Additionally, it is used in the industry for the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications .
Comparison with Similar Compounds
3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine can be compared with other similar compounds, such as N-(3-[2-Furyl]acryloyl)-S-farnesyl-L-cysteine . While these compounds share structural similarities, this compound may exhibit unique properties and reactivity due to its specific functional groups and molecular configuration . This uniqueness makes it valuable for certain research and industrial applications .
Properties
IUPAC Name |
(2R)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4S/c1-19(2)8-5-9-20(3)10-6-11-21(4)15-17-31-18-23(25(28)29)26-24(27)14-13-22-12-7-16-30-22/h7-8,10,12-16,23H,5-6,9,11,17-18H2,1-4H3,(H,26,27)(H,28,29)/b14-13+,20-10+,21-15+/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWYGZOGAGEKLT-UXIWRMOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C=CC1=CC=CO1)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1)/C)/C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.